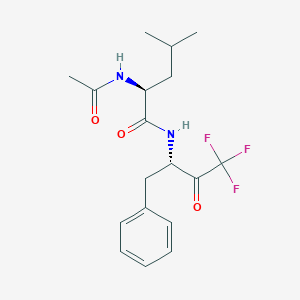

Ac-Leu-phe-CF3

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O3/c1-11(2)9-15(22-12(3)24)17(26)23-14(16(25)18(19,20)21)10-13-7-5-4-6-8-13/h4-8,11,14-15H,9-10H2,1-3H3,(H,22,24)(H,23,26)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNXJCZDQRNGRC-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150325 | |

| Record name | N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113215-69-3 | |

| Record name | N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113215693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Ac Leu Phe Cf3 Analogs

General Synthesis of Peptidyl Trifluoromethyl Ketones

Peptidyl trifluoromethyl ketones are potent inhibitors of certain proteases, with their efficacy largely derived from the electrophilic nature of the TFMK group. thieme-connect.commdpi.com The synthesis of these compounds requires precise methods for incorporating the fluorinated "warhead" into a peptide sequence.

The creation of the TFMK group is a critical step in the synthesis of compounds like Ac-Leu-Phe-CF3. Several primary strategies exist for this transformation:

Oxidation of Trifluoromethyl Alcohols: A common and effective method involves the synthesis of a corresponding peptidyl trifluoromethyl alcohol intermediate, which is then oxidized to the ketone. acs.orgnih.gov Reagents like the Dess-Martin periodinane are frequently used for this final oxidation step. nih.gov The precursor alcohol can be formed by coupling an N-protected amino acid or peptide with a trifluoroamine alcohol. nih.gov

Nucleophilic Trifluoromethylation: This approach involves the direct addition of a trifluoromethyl group to a carbonyl precursor. One such method uses Ruppert's reagent, trimethyl(trifluoromethyl)silane (CF3Si(CH3)3), to introduce the CF3 group to an aldehyde. nih.gov Another strategy involves the reaction of esters with a combination of fluoroform (HCF3) and a strong base like potassium hexamethyldisilazide (KHMDS) to yield TFMKs. beilstein-journals.org

Tandem Condensation and Cleavage: An efficient route to TFMKs can be achieved through a tandem process involving a Claisen condensation followed by a retro-Claisen C-C bond cleavage. organic-chemistry.org In this method, enolizable alkyl phenyl ketones react with ethyl trifluoroacetate (B77799) in the presence of a base like sodium hydride to afford the desired TFMK. organic-chemistry.org

From Carboxylic Acids: Enolizable carboxylic acids can be converted in a single step to TFMKs. organic-chemistry.org This is achieved by generating an enediolate with a strong base, which is then trifluoroacetylated. An acidic quench of the reaction mixture leads to rapid decarboxylation, yielding the final TFMK product. organic-chemistry.org

Maintaining stereochemical integrity is paramount during the synthesis of peptide analogs. The introduction of fluorine can create new stereocenters, necessitating highly controlled asymmetric synthetic methods. mdpi.comjst.go.jp

Catalytic Asymmetric Synthesis: Methods such as catalytic enantioselective hydrogenation of fluorinated iminoesters provide a route to chiral fluoro amino acid derivatives. jst.go.jp Palladium(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)-H bonds allows for site- and diastereoselective introduction of fluorine into α-amino acid derivatives. nih.gov

From Chiral Precursors: An effective strategy involves starting with enantiomerically pure precursors. For example, the enzymatic resolution of trans-N-Benzyl-3-trifluoromethyl-2-ethoxycarbonylaziridine allows for the regio- and stereoselective synthesis of chiral fluorinated β-amino acids. capes.gov.br

Diastereoselective Reactions: The use of chiral glycine (B1666218) Schiff bases allows for diastereoselective alkylation to produce fluorinated amino acid derivatives. jst.go.jp Similarly, diastereoselective fluorination of N-Boc arylsulfonyloxazolidine derivatives, which can be prepared from precursors like D-serine, provides access to specific stereoisomers of fluorinated amino acids. mdpi.com

Strategies for Introducing the Trifluoromethyl Ketone Moiety

Solid-Phase Peptide Synthesis (SPPS) for Ac-Leu-Phe-CF3 and its Analogs

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and a common method for preparing synthetic peptides containing fluorinated residues. nih.govmdpi.comcsic.es The technique involves building a peptide chain sequentially while one end is attached to a solid polymer support, which simplifies purification by allowing for easy removal of excess reagents and byproducts through filtration and washing. csic.es

The incorporation of fluorinated amino acids into a growing peptide chain via SPPS follows the standard cycle of deprotection and coupling. nih.gov The process typically uses Fmoc (N-fluorenylmethoxycarbonyl) chemistry. mdpi.com After attaching the first amino acid to the resin, its N-terminal protecting group is removed, and the next N-protected amino acid is activated and coupled to the newly freed amino group. This cycle is repeated until the desired sequence is assembled. Fluorinated amino acids, once appropriately protected, can be incorporated at any desired position in the sequence using standard coupling reagents like HATU or HBTU. nih.govprinceton.edu

While SPPS is a powerful tool, the inclusion of trifluoromethylated amino acids presents specific challenges.

| Challenge | Description | Optimization Strategy |

| Deactivated N-Terminus | The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly deactivates the nitrogen atom of the fluorinated amino acid. researchgate.netnih.gov This deactivation makes the subsequent peptide bond formation (coupling the next amino acid to the N-terminus of the TFM-amino acid) extremely difficult. researchgate.netresearchgate.net | The most effective solution is the use of pre-synthesized dipeptide building blocks. researchgate.netnih.gov A dipeptide, containing the TFM-amino acid, is first synthesized in solution. This dipeptide, with a reactive N-terminus on the non-fluorinated amino acid, is then used in the SPPS, bypassing the difficult coupling step on the resin. nih.gov |

| Aggregation | Peptides containing hydrophobic residues, including some fluorinated amino acids, can be prone to aggregation on the solid support, leading to incomplete reactions and low yields. americanpeptidesociety.org | The use of "green" solvent alternatives to standard solvents like DMF, such as DMSO-EtOAc mixtures, has been explored to mitigate aggregation and improve sustainability. csic.es Microwave-assisted SPPS can also improve coupling efficiency and reduce aggregation. nih.govacs.org |

| Purification | The final product must be cleaved from the resin and purified, often using trifluoroacetic acid (TFA), which can lead to byproducts and be difficult to remove completely. proteogenix.science | High-performance liquid chromatography (HPLC) is essential for purifying the final TFMK peptide to a high degree, separating it from truncated or failed sequences. nih.govacs.org |

Integration of Fluorinated Amino Acids into Peptide Sequences

Solution-Phase Synthesis of Ac-Leu-Phe-CF3 Derivatives

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS due to the need for purification after each step, remains a vital technique, particularly for specific applications related to TFMK peptides. americanpeptidesociety.orggoogle.com

One of the primary applications of solution-phase synthesis in this context is the preparation of the specialized dipeptide building blocks required for successful SPPS of TFMK-containing peptides. researchgate.netnih.gov The difficult coupling onto the nitrogen of the α-trifluoromethylalanine is more readily achieved in the solution phase using highly electrophilic reagents like amino acid chlorides or mixed anhydrides. nih.gov

Furthermore, LPPS offers advantages in scalability. For the large-scale industrial production of shorter peptides or specific fragments, solution-phase methods can be more cost-effective and provide greater control over reaction conditions, potentially leading to higher yields compared to SPPS, which can be limited by resin loading capacity. americanpeptidesociety.org The synthesis of a dipeptide such as Boc-D-Leu-OSu with H-Leu-OAll, for instance, can be effectively carried out in solution. google.com After the full peptide is assembled in solution, final deprotection steps are carried out to yield the target molecule. google.com

Chemical Modifications for Structure-Activity Relationship (SAR) Probing

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For Ac-Leu-Phe-CF3 and its analogs, these studies have been crucial in elucidating the interactions with their target enzymes and in designing more potent and selective inhibitors. mdpi.comresearchgate.net Modifications are systematically introduced at various positions of the peptide, and the resulting changes in inhibitory activity are quantified. Key areas of modification include the amino acid residues within the peptidyl backbone, the N-terminal acetyl group, and the introduction of non-standard or modified amino acids.

Varied Amino Acid Residues within the Peptidyl Backbone

The composition and sequence of amino acids in the peptidyl portion of TFK inhibitors play a critical role in their binding affinity and specificity for target proteases. The amino acid residues at positions P1, P2, P3, etc. (following the Schechter and Berger nomenclature, where P1 is the residue N-terminal to the cleavage site) interact with corresponding subsites (S1, S2, S3, etc.) of the enzyme.

A prominent example of the impact of varying amino acid residues is the comparison between Ac-Leu-Phe-CF3 and Ac-Phe-CF3 as inhibitors of chymotrypsin (B1334515). Ac-Leu-Phe-CF3 exhibits a significantly lower inhibition constant (Ki) of 2 µM compared to Ac-Phe-CF3 (Ki = 20 µM), indicating a tenfold increase in potency. researchgate.netnih.gov This enhanced potency is attributed to favorable van der Waals interactions between the leucine (B10760876) side chain of Ac-Leu-Phe-CF3 and the His-57 and Ile-99 residues in the S2 subsite of chymotrypsin. nih.gov

Further studies on peptidyl trifluoromethyl ketone inhibitors of human leukocyte elastase (HLE) have also highlighted the importance of the amino acid at the P1 position. For a series of tripeptidyl TFKs, valine was identified as the preferred residue at the P1 position. Analogs with glycine, alanine, α,α-dimethylglycine, or phenylalanine at P1 were found to be inactive. nih.gov This demonstrates the stringent steric and electronic requirements of the enzyme's S1 binding pocket. Deletion of the amino acid at the P3-subsite also resulted in inactive compounds, underscoring the importance of a sufficiently long peptide chain for effective enzyme recognition and binding. nih.gov

The following table summarizes the inhibitory constants of some peptidyl trifluoromethyl ketone inhibitors of chymotrypsin, illustrating the effect of varying the P2 residue.

| Inhibitor | P2 Residue | Ki (µM) |

| Ac-Phe-CF3 | - | 20 |

| Ac-Leu-Phe-CF3 | Leucine | 2 |

Alterations to the N-terminal Acetyl Group

The N-terminal capping group of peptidyl inhibitors, such as the acetyl group in Ac-Leu-Phe-CF3, can significantly influence their stability, membrane permeability, and binding affinity. The acetyl group in Ac-Leu-Phe-CF3 is involved in a hydrogen bond with the amide NH of residue 216 in chymotrypsin, contributing to its enhanced potency. nih.gov Modifying this N-terminal group is a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. bachem.comsigmaaldrich.com

N-terminal acetylation is a widespread modification that removes the positive charge of the N-terminal amine, which can mimic the state of native proteins and increase the peptide's stability against degradation by exopeptidases. biosynth.comcreative-peptides.comcambridge.org Beyond simple acetylation, a variety of other acyl groups can be introduced to explore SAR. For instance, in the development of orally active tripeptidyl TFK inhibitors of human neutrophil elastase, a range of N-terminal groups were evaluated. It was found that compounds with neutral N-terminal groups, such as a 4-(methoxy)phenylcarbonyl group, displayed good oral activity, whereas those with basic, acidic, or polar groups did not. nih.gov The compound with the N-terminal 4-(CH3O)C6H4CO group was particularly effective in an in vivo model. nih.gov

Introduction of Non-Canonical and α-Fluorinated Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptidic structures is a powerful strategy to enhance their therapeutic properties, including stability, potency, and bioavailability. conceptlifesciences.comnih.govresearchgate.net These ncAAs can introduce novel side chains, conformational constraints, or altered electronic properties. The synthesis of peptides containing ncAAs can be achieved through the preparation of the corresponding Fmoc-protected amino acid building blocks for use in solid-phase peptide synthesis (SPPS) or through late-stage functionalization of the fully assembled peptide. nih.govjst.go.jp

A particularly relevant class of ncAAs for modifying peptidyl inhibitors is α-fluorinated amino acids. The introduction of fluorine can significantly alter the physicochemical properties of the amino acid, such as its pKa, hydrophobicity, and conformational preferences. researchgate.netmdpi.com For example, the incorporation of α-trifluoromethyl substituted amino acids into peptides can increase their proteolytic stability, enhance lipophilicity, and induce specific secondary structures like β-turns. iris-biotech.deiris-biotech.de The synthesis of α-monofluoroalkyl-α-amino acids often involves electrophilic or nucleophilic fluorination reactions of non-fluorinated precursors. mdpi.com

Furthermore, α-fluorinated β-amino acids and their derivatives have been synthesized and shown to act as competitive inhibitors of α-chymotrypsin. researchgate.net The synthesis of these compounds can be achieved through various methods, including the use of (diethylamino)sulfur trifluoride (DAST) for nucleophilic fluorination of hydroxy-amino acid derivatives or electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). nih.gov The incorporation of these fluorinated building blocks into analogs of Ac-Leu-Phe-CF3 could provide novel inhibitors with altered binding modes and improved stability.

Trifluoromethylation of Native Residues in Peptides

In addition to synthesizing peptides from fluorinated building blocks, direct trifluoromethylation of native amino acid residues in a pre-formed peptide is an emerging strategy for late-stage functionalization. nih.govrsc.orgrsc.org This approach allows for the introduction of trifluoromethyl groups into complex peptides without the need for protecting groups, offering a streamlined path to novel fluorinated analogs. nih.gov

Radical-based methods have been developed for the trifluoromethylation of aromatic amino acid residues, such as tyrosine and tryptophan. nih.govrsc.orgscispace.comnih.gov These reactions can be carried out under mild, biocompatible conditions using reagents like trifluoromethyl sulfinate salts. For example, the trifluoromethylation of tyrosine-containing dipeptides has been demonstrated using Zn(SO2CF3)2 and tert-butyl hydroperoxide (TBHP) in an aqueous acetic acid buffer. nih.gov This method has been successfully applied to unprotected peptides with up to 51 amino acids. nih.gov

The selective trifluoromethylation of specific residues can provide valuable probes for studying protein-ligand interactions using 19F-NMR spectroscopy, due to the high sensitivity of the 19F chemical shift to the local environment. researchgate.netnih.gov This late-stage modification strategy opens up new avenues for rapidly generating a library of fluorinated analogs of Ac-Leu-Phe-CF3 to probe SAR and develop improved inhibitors. For instance, modifying the phenylalanine residue in Ac-Leu-Phe-CF3 with a trifluoromethyl group at a specific position on the aromatic ring could significantly impact its interaction with the S1 subsite of chymotrypsin.

Biochemical Mechanisms of Enzyme Interaction and Inhibition

Inhibition Kinetics and Thermodynamics

The interaction between Ac-Leu-Phe-CF3 and chymotrypsin (B1334515) is distinguished by its specific kinetic and thermodynamic profile, which sets it apart from other similar inhibitors.

Slow-Binding Inhibition Characteristics of Ac-Leu-Phe-CF3

Ac-Leu-Phe-CF3 is classified as a "slow-binding" inhibitor of chymotrypsin. rcsb.orgnih.gov This characteristic means that the establishment of the final, stable enzyme-inhibitor complex does not occur instantaneously. Instead, the process involves an initial, rapid formation of a noncovalent collision complex, which is then followed by a slower isomerization step to form a very tight, stable complex. researchgate.net This two-step mechanism is a hallmark of slow-binding inhibitors. researchgate.net The second-order association rate constant for Ac-Leu-Phe-CF3 with chymotrypsin has been determined to be 750 M⁻¹s⁻¹ at pH 7.0. rcsb.orgnih.gov This relatively slow association rate is indicative of the conformational changes required in either the enzyme, the inhibitor, or both to achieve the final, tightly bound state. nih.gov

The slow-binding nature is attributed to the time-dependent formation of van der Waals contacts between the P2 leucine (B10760876) side chain of the inhibitor and the His 57 and Ile 99 side chains of the enzyme. nih.gov This interaction, along with a hydrogen bond between the acetyl terminus of the inhibitor and the amide NH of residue 216 in the enzyme, contributes to the enhanced potency of Ac-Leu-Phe-CF3.

Comparative Kinetic Analysis with Rapidly Equilibrating Analogs (e.g., Ac-Phe-CF3)

In contrast to the slow-binding kinetics of Ac-Leu-Phe-CF3, its structural analog, N-acetyl-L-phenylalanyl trifluoromethyl ketone (Ac-Phe-CF3), which lacks the P2 leucine residue, is a rapidly equilibrating inhibitor. rcsb.orgnih.govcore.ac.uk The association rate for Ac-Phe-CF3 is too fast to be measured by conventional steady-state kinetic techniques. nih.gov This rapid equilibration suggests that the formation of the enzyme-inhibitor complex does not involve a significant, rate-limiting conformational rearrangement as is seen with Ac-Leu-Phe-CF3.

The difference in their kinetic behavior highlights the importance of the P2 subsite interactions. While both inhibitors target the active site of chymotrypsin, the additional interactions provided by the leucine side chain in Ac-Leu-Phe-CF3 lead to a more complex and slower binding process, but ultimately a more potent inhibition. nih.gov

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's potency. For Ac-Leu-Phe-CF3, the Ki for its inhibition of chymotrypsin is 2 µM. rcsb.orgnih.gov In comparison, the Ki for the rapidly equilibrating analog, Ac-Phe-CF3, is 20 µM, indicating that Ac-Leu-Phe-CF3 is a significantly more potent inhibitor. rcsb.orgnih.gov The lower Ki value for Ac-Leu-Phe-CF3 is a direct reflection of the stronger binding affinity, which is thermodynamically favored by the additional interactions within the active site.

A comparative table of the kinetic parameters for Ac-Leu-Phe-CF3 and Ac-Phe-CF3 is provided below.

| Inhibitor | Ki (µM) | Association Rate Constant (M⁻¹s⁻¹) | Inhibition Type |

| Ac-Leu-Phe-CF3 | 2 | 750 | Slow-binding |

| Ac-Phe-CF3 | 20 | Too rapid to measure by steady-state | Rapidly equilibrating |

Covalent Mechanism of Protease Inhibition

The inhibition of chymotrypsin by Ac-Leu-Phe-CF3 is not solely based on non-covalent interactions. A crucial aspect of its mechanism is the formation of a covalent bond with the enzyme's active site.

Formation of the Hemiketal/Hemi-acetal Adduct at the Active Site

The trifluoromethyl ketone moiety of Ac-Leu-Phe-CF3 is a key feature that facilitates its potent inhibitory activity. This group acts as a "warhead" that reacts with the hydroxyl group of the active site serine residue. nih.gov X-ray crystallographic and ¹⁹F NMR studies have confirmed that upon binding to chymotrypsin, the carbonyl carbon of the trifluoromethyl ketone in Ac-Leu-Phe-CF3 is in a tetrahedral configuration. nih.govnih.gov This tetrahedral geometry is the result of the formation of a stable covalent hemiketal adduct between the inhibitor and the enzyme. rcsb.orgnih.govnih.gov This adduct mimics the tetrahedral intermediate formed during the normal catalytic hydrolysis of a peptide substrate. nih.gov

Role of the Active Site Serine Hydroxyl Group (e.g., Ser 195 in Chymotrypsin)

The active site of chymotrypsin contains a catalytic triad (B1167595) of amino acids: Serine 195, Histidine 57, and Aspartate 102. The hydroxyl group of Ser 195 is the nucleophile that attacks the carbonyl carbon of the scissile peptide bond in a substrate. In the case of inhibition by Ac-Leu-Phe-CF3, the hydroxyl group of Ser 195 performs a nucleophilic attack on the electrophilic carbonyl carbon of the inhibitor's trifluoromethyl ketone. rcsb.orgnih.gov This attack leads to the formation of the covalent hemiketal linkage, effectively inactivating the enzyme. nih.gov

The formation of this adduct is further stabilized by interactions within the active site. The negatively charged oxygen of the hemiketal (the oxyanion) is stabilized by hydrogen bonds within the "oxyanion hole" of the enzyme. researchgate.net Furthermore, the interaction between His 57 and Asp 102, which is proposed to form a low-barrier hydrogen bond (LBHB) in the transition state, plays a role in increasing the nucleophilicity of Ser 195, thereby facilitating the attack on the inhibitor. acs.orgnih.govnih.gov The presence of the leucine residue in Ac-Leu-Phe-CF3 strengthens this LBHB, which in turn increases the basicity of His 57, making it a more effective catalyst for the formation of the tetrahedral adduct with Ser 195. acs.orgnih.gov

Stabilization of the Tetrahedral Intermediate

Ac-Leu-Phe-CF3 functions as a potent enzyme inhibitor by acting as a transition-state analog. The core of its inhibitory mechanism lies in its ability to form and stabilize a structure that mimics the highly transient tetrahedral intermediate state of a peptide bond being cleaved by a serine protease. dsmz.dewikipedia.org

The process is initiated by a nucleophilic attack from the hydroxyl group of the active site serine residue (Ser 195) on the electrophilic carbonyl carbon of the inhibitor's trifluoromethyl ketone moiety. dsmz.defishersci.cacenmed.com This reaction results in the formation of a stable, covalent hemiketal adduct. fishersci.cacenmed.comnih.gov This adduct is structurally analogous to the tetrahedral intermediate formed during the hydrolysis of a natural peptide substrate. The presence of the highly electronegative fluorine atoms on the ketone enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to this nucleophilic attack.

Crystallographic and 19F NMR studies have confirmed that when Ac-Leu-Phe-CF3 is bound to the enzyme, its carbonyl carbon is indeed in a tetrahedral configuration. dsmz.dewikipedia.org The stability of this hemiketal intermediate is further reinforced by interactions within the enzyme's active site. Specifically, the fluorine atoms of the trifluoromethyl group are immobilized and interact with the imidazole (B134444) ring of Histidine 57 (His 57) and the backbone amide nitrogen of Glycine (B1666218) 193. fishersci.cacenmed.com This network of interactions effectively traps the enzyme in a stable complex, preventing it from completing the catalytic cycle.

Enzymatic Specificity and Subsite Interactions

Interactions with Serine Protease Active Sites (e.g., α-Chymotrypsin, Elastase)

Ac-Leu-Phe-CF3 demonstrates significant specificity for the serine protease α-chymotrypsin, for which it is a potent, slow-binding inhibitor with a reported inhibition constant (Ki) of 2 µM. fishersci.cacenmed.comnih.govfishersci.ca Its mode of inhibition is characterized by a relatively slow onset, a feature of inhibitors that form stable enzyme-inhibitor complexes. fishersci.cacenmed.com

In contrast, Ac-Leu-Phe-CF3 shows no significant inhibitory activity against other serine proteases like human leukocyte elastase. advancedchemtech.com This specificity is dictated by the distinct structural requirements of the enzymes' active site pockets. The S1 subsite of α-chymotrypsin is a deep, hydrophobic pocket that favorably accommodates the large, aromatic side chain of a Phenylalanine residue. Elastase, however, has a much shallower S1 pocket and prefers small, aliphatic residues like Alanine at this position. advancedchemtech.com The Phenylalanine residue of Ac-Leu-Phe-CF3 is therefore a key determinant of its selective inhibition of chymotrypsin.

Detailed Analysis of P1, P2, and P3 Subsite Occupancy

The interaction between Ac-Leu-Phe-CF3 and the chymotrypsin active site can be understood by analyzing how each part of the inhibitor occupies the enzyme's substrate-binding subsites (S-sites). The nomenclature assigns the inhibitor's amino acid residues as P-sites, starting from the cleavage site analog.

P1 Subsite: The Phenylalanine (Phe) residue of the inhibitor sits (B43327) in the P1 position. Its bulky, aromatic side chain fits snugly into the corresponding S1 specificity pocket of chymotrypsin, which is a well-documented feature of chymotrypsin's substrate preference.

P2 Subsite: The Leucine (Leu) residue occupies the P2 position, with its isobutyl side chain extending into the S2 subsite of the enzyme.

P3 Subsite: The N-terminal acetyl group (Ac) serves as the P3 moiety, interacting with the S3 subsite of the enzyme.

Role of Specific Enzyme Residues in Binding (e.g., His 57, Ile 99, NH 216)

Crystallographic studies of the Ac-Leu-Phe-CF3-chymotrypsin complex have provided a detailed map of the molecular interactions responsible for its potent inhibition. fishersci.cacenmed.comnih.govfishersci.be Several key enzyme residues are crucial for binding:

Serine 195 (Ser 195): Forms the covalent hemiketal bond with the inhibitor's trifluoromethyl ketone, which is central to the inhibition mechanism. fishersci.cacenmed.com

Histidine 57 (His 57): This catalytic triad residue plays a dual role. Its imidazole ring engages in van der Waals interactions with the inhibitor's P2 Leucine side chain and also interacts with the fluorine atoms of the trifluoromethyl group. fishersci.canih.govmpg.de

Isoleucine 99 (Ile 99): The side chain of this residue contributes to the S2 pocket and forms significant van der Waals contacts with the P2 Leucine side chain of the inhibitor. fishersci.canih.govmpg.de

Amide NH of residue 216: A hydrogen bond is formed between the backbone amide nitrogen of a residue at position 216 and the carbonyl oxygen of the inhibitor's P3 acetyl group. fishersci.canih.govmpg.de

Amide NH of Glycine 193: This residue, part of the oxyanion hole, helps stabilize the tetrahedral hemiketal by interacting with the inhibitor's fluorine atoms. fishersci.cacenmed.com

Contribution of the Leucine Side Chain to Potency

The presence of the Leucine residue at the P2 position is critical for the high potency of Ac-Leu-Phe-CF3. This is evident when comparing its inhibitory strength to that of its analogue, Ac-Phe-CF3, which lacks the P2 Leucine. Ac-Leu-Phe-CF3 is ten times more potent, with a Ki of 2 µM compared to 20 µM for Ac-Phe-CF3. fishersci.cacenmed.com

This tenfold increase in potency is directly attributed to the favorable interactions made by the leucine side chain within the S2 subsite of chymotrypsin. fishersci.canih.govmpg.de These interactions are primarily hydrophobic van der Waals contacts with the side chains of His 57 and Ile 99. fishersci.canih.govmpg.de These additional binding interactions anchor the inhibitor more securely and optimally in the active site, leading to a more stable enzyme-inhibitor complex and consequently, a more potent inhibitory effect.

Compound and Amino Acid Data

Structural Characterization of Ac Leu Phe Cf3 Enzyme Complexes

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography provides high-resolution, three-dimensional atomic coordinates of molecules, offering a detailed map of the binding site and the nature of the interactions between an inhibitor and its target enzyme. sygnaturediscovery.comnih.gov

Crystallographic studies of γ-chymotrypsin in complex with Ac-Leu-Phe-CF3 have been determined at resolutions as high as 1.4-1.5 Å. rcsb.orgnih.gov These high-resolution structures reveal that upon binding, the inhibitor forms a covalent hemiketal adduct with the hydroxyl group of the active site Serine 195. rcsb.orgscilit.comproteopedia.org The carbonyl carbon of the inhibitor's trifluoromethyl ketone moiety is attacked by the serine's hydroxyl oxygen, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. proteopedia.orgnih.gov This covalent linkage is a key feature of the inhibitory mechanism. proteopedia.org

The enhanced potency of Ac-Leu-Phe-CF3 (Ki = 2 µM) compared to the smaller inhibitor Ac-Phe-CF3 (Ki = 20 µM) is explained by additional intermolecular interactions. rcsb.orgscilit.com High-resolution crystal structures map these interactions precisely:

Van der Waals Contacts: The leucine (B10760876) side chain of Ac-Leu-Phe-CF3 extends into the S2 subsite of chymotrypsin (B1334515), making favorable van der Waals contacts with the side chains of His 57 and Ile 99. rcsb.orgscilit.com

Hydrogen Bonding: A crucial hydrogen bond is formed between the acetyl terminus of the inhibitor and the backbone amide nitrogen of Gly 216 in the enzyme. rcsb.orgscilit.com

Oxyanion Hole Stabilization: The negatively charged oxygen of the tetrahedral hemiketal intermediate is stabilized by hydrogen bonds from the backbone amide protons of Gly 193 and Ser 195, which form the "oxyanion hole". proteopedia.org

Catalytic Triad (B1167595) Interaction: A very short hydrogen bond (2.6 Å) is observed between the Nδ1 of His 57 and the Oδ1 of Asp 102, a feature consistent with a low-barrier hydrogen bond (LBHB). nih.gov

Analysis of Conformational Changes Upon Inhibitor Binding

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

NMR spectroscopy is a powerful technique for probing the electronic and structural environment of molecules in solution, providing dynamic and structural information that is complementary to static crystal structures. beilstein-journals.orguni-konstanz.de

The trifluoromethyl (-CF3) group is an excellent probe for ¹⁹F NMR studies due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.gov Its chemical shift is highly sensitive to the local electrostatic and structural environment. beilstein-journals.orgnih.gov

¹⁹F NMR studies on the chymotrypsin-Ac-Leu-Phe-CF3 complex have provided direct evidence for the formation of the tetrahedral adduct. nih.gov The spectra clearly indicate that the carbonyl carbon of the inhibitor is in a tetrahedral state when bound to the active site. nih.gov This confirms that the inhibitor exists as a stable hemiketal, formed by the covalent reaction with the active site serine, rather than simply being non-covalently bound. nih.gov The specific chemical shift of the ¹⁹F signal provides a signature of the unique environment within the enzyme's active site.

¹H NMR spectroscopy has been instrumental in characterizing the active site microenvironment, particularly the hydrogen bond between His 57 and Asp 102 of the catalytic triad. researchgate.net In the complex with Ac-Leu-Phe-CF3, a proton resonance is observed at an extremely downfield chemical shift of approximately 18.9 ppm. researchgate.netresearchgate.netnih.gov This is a hallmark feature of a low-barrier hydrogen bond (LBHB), a particularly short and strong type of hydrogen bond formed when the pKa values of the two participating atoms (His 57 and Asp 102) become closely matched. researchgate.netresearchgate.net

Further evidence for the LBHB comes from deuterium/hydrogen fractionation factor (φ) measurements. For the Ac-Leu-Phe-CF3 complex, the fractionation factor for the proton in the His 57-Asp 102 bond is approximately 0.43. pnas.orgresearchgate.net Values significantly less than one are indicative of an LBHB. researchgate.netpnas.org Studies on a series of related peptidyl trifluoromethyl ketone inhibitors show a strong correlation: stronger inhibitor binding (lower Ki) corresponds to a more downfield chemical shift of the LBHB proton and a higher fractionation factor, indicating a stronger and more symmetric hydrogen bond. nih.govpnas.org These findings support the role of the LBHB in stabilizing the transition-state-like complex, which is crucial for the inhibitor's potency. researchgate.netpnas.org

13C NMR for Structural Insights of the Carbonyl Carbon

The interaction between the peptidyl trifluoromethyl ketone, N-acetyl-L-leucyl-L-phenylalanine trifluoromethyl ketone (Ac-Leu-Phe-CF3), and serine proteases such as α-chymotrypsin results in the formation of a stable enzyme-inhibitor complex. A key technique for elucidating the structure of this complex at the atomic level is Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, particularly when focusing on the carbonyl carbon of the inhibitor. To facilitate these studies, a specifically labeled version of the inhibitor, N-acetyl-L-leucyl-L-[1-13C]phenylalanyl trifluoromethyl ketone, was synthesized. nih.gov

Research utilizing 13C NMR spectroscopy has provided definitive evidence for the formation of a tetrahedral adduct between Ac-Leu-Phe-CF3 and the active site of α-chymotrypsin. nih.gov When the inhibitor binds to the enzyme, the electrophilic carbonyl carbon of the trifluoromethyl ketone moiety is attacked by the hydroxyl group of the catalytic serine residue (Ser-195). This nucleophilic attack results in the formation of a stable hemiketal, a tetrahedral intermediate analogue.

Studies on similar peptidyl ketone inhibitors complexed with serine proteases have reported 13C NMR chemical shifts for the corresponding tetrahedral adduct carbon in the range of 99 to 108 ppm. nih.govportlandpress.com For instance, in a complex between a different inhibitor and δ-chymotrypsin, a signal at 100.7 ppm was assigned to the tetrahedral adduct, which shifted to 107.6 ppm upon formation of the oxyanion. portlandpress.com The pKa of the hemiketal hydroxyl group in the Ac-Leu-Phe-CF3-chymotrypsin complex was determined to be approximately 4.9. nih.gov This is significantly lower than the pKa of model hemiketals, providing direct evidence for the ability of serine proteases to stabilize the oxyanion of tetrahedral adducts. nih.gov

Further evidence from NMR studies indicates the presence of a strong hydrogen bond between Asp-102 and His-57, with the imidazole (B134444) group of His-57 being protonated in the tetrahedral adduct, a state that elevates its pKa to above 10. nih.gov This structural arrangement is crucial for the stabilization of the transition state.

The following table presents typical 13C NMR chemical shift data for the carbonyl carbon of inhibitors forming tetrahedral adducts with serine proteases, providing context for the findings related to Ac-Leu-Phe-CF3.

| Inhibitor Complex | Enzyme | Adduct Type | 13C Chemical Shift (ppm) | Reference |

| N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone (Ac-Leu-Phe-CF3) | α-Chymotrypsin | Ionized Hemiketal | Reported | nih.gov |

| L-1-chloro-4-phenyl-3-tosylamido-[2-13C]butan-2-one | α-Chymotrypsin | Hemiketal Adduct | 99.08 - 103.44 | nih.gov |

| Z-Ala-Pro-[2-13C]Phe-glyoxal | δ-Chymotrypsin | Tetrahedral Adduct | 100.7 | portlandpress.com |

| Z-Ala-Pro-[2-13C]Phe-glyoxal (Oxyanion form) | δ-Chymotrypsin | Tetrahedral Adduct | 107.6 | portlandpress.com |

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Structural Determinants for Inhibitor Potency

The potency of Ac-Leu-Phe-CF3 is a direct consequence of its constituent parts: the N-terminal acetyl cap, the dipeptide sequence (Leu-Phe), and the C-terminal trifluoromethyl ketone "warhead." SAR studies have systematically dissected these components to understand their individual contributions.

The peptidyl portion of the inhibitor is crucial for its recognition and binding to the active site of a target protease. nih.gov Proteases have specific subsite pockets (S1, S2, S3, etc.) that accommodate the side chains of the amino acid residues of their substrates. usp.br The design of Ac-Leu-Phe-CF3 as a dipeptide is a deliberate choice to ensure optimal occupancy of these subsites in target enzymes like chymotrypsin (B1334515).

The identity of the amino acids is paramount. The Phenylalanine (Phe) at the P1 position (adjacent to the ketone) is designed to fit into the typically large, hydrophobic S1 pocket of chymotrypsin-like proteases. The Leucine (B10760876) (Leu) at the P2 position further anchors the inhibitor in the active site cleft. Studies on related peptide-based inhibitors have shown that both the length of the peptide chain and the nature of the amino acid residues significantly affect binding affinity and inhibitory activity. nih.gov For instance, research on enkephalin-like peptides demonstrates that modifications to the peptide sequence can drastically alter receptor potency and selectivity. annualreviews.org Similarly, for peptidyl-tRNA hydrolase, inhibitory potency is dependent on the length of the peptide chain, with activity increasing up to a certain length before plateauing. nih.gov This highlights that the Leu-Phe sequence in Ac-Leu-Phe-CF3 is specifically tailored for high-affinity binding to its intended enzymatic targets.

The trifluoromethyl ketone group (-CF3) is the pharmacologically active "warhead" of the inhibitor. The incorporation of fluorine atoms dramatically increases the electrophilicity of the adjacent carbonyl carbon, making it a potent target for nucleophilic attack by an active site residue (e.g., serine or cysteine) of the target enzyme. nih.govencyclopedia.pub This interaction forms a stable, tetrahedral intermediate, such as a hemiacetal or hemiketal, which effectively inactivates the enzyme. nih.gov

The number of fluorine atoms has a profound impact on inhibitor potency. Studies comparing trifluoromethyl ketones with their di- and monofluoromethyl analogs consistently show a hierarchy of activity.

| Inhibitor Analog | Target Enzyme | Inhibition Constant (Ki) |

| Ac-Leu-ambo-Phe-CF3 | Chymotrypsin | 0.88 µM |

| Ac-Leu-ambo-Phe-CF2H | Chymotrypsin | 25 µM |

This table is based on data presented in a 2015 study, showing that the trifluoromethyl ketone is approximately 30-fold more potent than the difluoromethyl ketone against chymotrypsin. acs.org

This enhanced potency is attributed to the strong electron-withdrawing nature of the three fluorine atoms, which makes the ketone carbonyl significantly more reactive. nih.gov Furthermore, the degree of fluorination influences the mechanism of inhibition. Trifluoromethyl ketones (t-PFMKs) and difluoromethyl ketones (d-PFMKs) typically act as reversible, slow-binding inhibitors because they form stable, hydrated adducts that mimic the transition state of peptide hydrolysis. encyclopedia.pubnih.gov In contrast, monofluoromethyl ketones (m-PFMKs) are often irreversible inhibitors. nih.gov The trifluoromethyl group in Ac-Leu-Phe-CF3 thus confers high potency while maintaining a reversible mode of action.

Influence of Peptidyl Chain Length and Amino Acid Identity

Computational Approaches to Understand Binding Energetics

To gain a deeper, quantitative understanding of the forces driving inhibitor binding, researchers employ sophisticated computational methods. These approaches can calculate binding energies and dissect the contributions of various interactions, providing insights that are difficult to obtain through experimental means alone.

Standard molecular mechanics (MM) force fields can struggle to accurately model the complex electronic effects of highly polarized groups like trifluoromethyl ketones. To overcome this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used. nih.gov In this approach, the inhibitor—or at least its reactive trifluoromethyl ketone portion—is treated with the higher accuracy of quantum mechanics, while the much larger protein and solvent environment are handled by the computationally faster MM methods. nih.govresearchgate.net

QM/MM calculations have been used to analyze the energetic consequences of substituting a methyl group (-CH3) with a trifluoromethyl group (-CF3). researchgate.netacs.org These studies reveal that while the average effect on bioactivity across many compounds might be subtle, the -CF3 substitution can lead to a very large gain in binding energy in specific protein environments. acs.org Calculations showed that such substitutions can improve binding energy by as much as -4.36 kcal/mol in favorable cases. researchgate.net This energy gain is highly context-dependent, with the -CF3 group showing a preference for interacting with residues like Phenylalanine, Methionine, Leucine, and Tyrosine. acs.orgacs.org This confirms that the electronic and polarization effects captured by QM are critical for understanding the potency of Ac-Leu-Phe-CF3.

Once a binding pose is determined, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding and decompose it into its constituent parts. frontiersin.orgnih.gov This allows researchers to identify the key forces responsible for the protein-ligand interaction.

The total binding free energy (ΔG_bind) in MM/GBSA is typically broken down as follows: ΔG_bind = ΔE_vdw + ΔE_elec + ΔG_polar + ΔG_nonpolar

| Energy Component | Description |

| ΔE_vdw | van der Waals interactions (steric fit, hydrophobic contacts) |

| ΔE_elec | Electrostatic interactions (charge-charge, hydrogen bonds) |

| ΔG_polar | Polar solvation energy (cost of desolvating the ligand and binding site) |

| ΔG_nonpolar | Nonpolar solvation energy (related to the hydrophobic effect) |

Energy decomposition analyses of -CH3 versus -CF3 substitutions have shown that the significant binding energy gains observed in some systems are largely driven by favorable changes in the electrostatic energy (ΔE_elec) or the solvation free energy (a combination of ΔG_polar and ΔG_nonpolar), rather than just van der Waals forces. researchgate.netacs.org This indicates that the strong polarity of the C-F bonds in the trifluoromethyl group leads to highly favorable electrostatic and solvation interactions within the enzyme's active site, a key factor in the high potency of Ac-Leu-Phe-CF3.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Binding Energy

Design of Ac-Leu-Phe-CF3 Analogs with Modulated Bioactivity

The insights gained from SAR and computational studies provide a roadmap for the rational design of new analogs with modulated bioactivity. researchgate.net The goal may be to enhance potency, improve selectivity for one enzyme over another, increase metabolic stability, or even alter the functional outcome of receptor binding.

This is often achieved by creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have modified backbones or unnatural amino acids to improve their drug-like properties. researchgate.netrsc.org For example, based on the principles learned from Ac-Leu-Phe-CF3, a medicinal chemist might:

Substitute P1 or P2 residues: Replace Leu or Phe with other natural or unnatural amino acids to target different proteases with varying subsite specificities.

Modify the backbone: Replace the peptide bonds with more stable surrogates (like carbamates) to increase resistance to proteolytic degradation. acs.org

Alter the N-acetyl cap: Modify the N-terminal group to explore interactions with the S3 or S4 subsites of the target enzyme.

A compelling example of modulating bioactivity involves the strategic use of a trifluoromethyl-substituted amino acid. In the design of opioid receptor ligands, a peptide was modified by replacing a Phenylalanine with para-trifluoromethyl-Phenylalanine (p-CF3-Phe). This single, computationally-informed substitution resulted in a new analog that was a G-protein biased agonist, meaning it preferentially activated one intracellular signaling pathway over another, a highly desirable trait for developing safer analgesics. mdpi.com This demonstrates how the core principles embodied in the trifluoromethyl group of Ac-Leu-Phe-CF3 can be applied in diverse contexts to design molecules with finely tuned biological activities.

Optimization of Hydrophobic and Electrostatic Interactions

The interaction between a ligand and its protein target is a complex interplay of various non-covalent forces, including hydrophobic and electrostatic interactions. nih.govnih.gov In the case of Ac-Leu-Phe-CF3, its binding to proteases like chymotrypsin is significantly influenced by the hydrophobic character of its amino acid residues.

Ac-Leu-Phe-CF3 is a peptidyl trifluoromethyl ketone that acts as a potent inhibitor of the serine protease chymotrypsin. nih.gov Its design leverages the enzyme's substrate specificity. Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids like phenylalanine, tyrosine, or tryptophan. The phenylalanine residue in Ac-Leu-Phe-CF3 fits snugly into the S1 pocket of chymotrypsin, which is a deep, hydrophobic pocket that accommodates the aromatic side chain.

While hydrophobic interactions are dominant in the binding of Ac-Leu-Phe-CF3, electrostatic interactions, particularly hydrogen bonds, are crucial for orienting the inhibitor in the active site and for the catalytic mechanism of inhibition. pnas.org The peptide backbone of the inhibitor forms hydrogen bonds with the backbone of the enzyme in the active site, mimicking the binding of a natural peptide substrate. pnas.org Furthermore, the formation of the tetrahedral hemiketal adduct involves the stabilization of an oxyanion, which is a key electrostatic interaction within the enzyme's "oxyanion hole". pnas.orgnih.gov

| Inhibitor | Structure | Ki (µM) | Reference |

|---|---|---|---|

| Ac-Leu-Phe-CF3 | Acetyl-Leucine-Phenylalanine-CF3 | 2 | nih.gov |

| Ac-Phe-CF3 | Acetyl-Phenylalanine-CF3 | 20 | nih.gov |

Application of Bioisosteric Replacements for Enhanced Potency

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. tandfonline.comcambridgemedchemconsulting.com In the context of Ac-Leu-Phe-CF3 and related peptide inhibitors, bioisosteric replacements have been explored for the peptide sequence and, more critically, for the trifluoromethyl ketone "warhead".

The trifluoromethyl (CF3) group itself is often used as a bioisostere for other groups, such as the isopropyl group found in leucine or the methyl group. researchgate.netacs.org Its unique combination of steric bulk, metabolic stability, and strong electron-withdrawing nature makes it highly effective. researchgate.net However, replacing the trifluoromethyl ketone moiety with other electrophilic groups can sometimes lead to enhanced potency. For instance, in studies on inhibitors for the SARS-CoV 3CL protease, a cysteine protease, replacing a trifluoromethyl ketone with a thiazolyl ketone was found to increase inhibitory activity tenfold due to the higher electrophilicity of the latter. mdpi.com

This highlights a key principle in rational drug design: while a given functional group may be effective, exploring its bioisosteres can lead to significant improvements in biological activity. The success of such a replacement is highly dependent on the specific biological target and its active site environment. tandfonline.com

| Warhead Group | General Structure | Relative Potency | Rationale for Potency Change |

|---|---|---|---|

| Trifluoromethyl Ketone | Peptide-CO-CF3 | Baseline | Good electrophile, forms reversible hemithioketal. mdpi.com |

| Thiazolyl Ketone | Peptide-CO-Thiazole | ~10x Higher | Increased electrophilicity enhances susceptibility to nucleophilic attack. mdpi.com |

Principles for Designing Transition State Analogues

Enzymes accelerate chemical reactions by stabilizing the high-energy transition state of the reaction pathway more than the ground state (the substrate). luc.edu Transition state analogue inhibitors are stable molecules that are designed to structurally and electronically mimic this unstable transition state. taylorandfrancis.comnih.gov By binding to the enzyme's active site with much higher affinity than the substrate, they act as potent inhibitors. nih.gov

Ac-Leu-Phe-CF3 is a classic example of a transition state analogue inhibitor for serine proteases. nih.gov The catalytic mechanism of serine proteases like chymotrypsin involves the nucleophilic attack of a highly reactive serine hydroxyl group on the carbonyl carbon of the substrate's scissile peptide bond. This forms a short-lived tetrahedral intermediate, which represents the transition state. luc.edu

The design of Ac-Leu-Phe-CF3 leverages this mechanism. The powerful electron-withdrawing trifluoromethyl group makes the adjacent ketone carbonyl carbon highly electrophilic and thus extremely susceptible to nucleophilic attack. chemrxiv.orgnih.gov When Ac-Leu-Phe-CF3 binds to the chymotrypsin active site, the catalytic Serine-195 residue attacks the ketone carbonyl. nih.gov Unlike a normal peptide substrate, which would proceed to acylate the enzyme and then be released through hydrolysis, the trifluoromethyl ketone forms a stable tetrahedral adduct known as a hemiketal. nih.govnih.gov

Spectroscopic studies, including 19F and 13C NMR, have provided direct evidence for the formation of this stable tetrahedral hemiketal between the inhibitor and the enzyme, confirming that the inhibitor exists in this transition-state-like form when bound to the enzyme. nih.govnih.gov This stable complex effectively sequesters the enzyme, preventing it from binding and cleaving its natural substrates. The principle, therefore, is to identify the structure of the transition state for a target enzyme and then design a stable chemical mimic of that state.

Rational Design of Peptide Mimetics Incorporating Trifluoromethyl Ketones

Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation or better cell permeability. The rational design of peptide mimetics often involves a "warhead" strategy, particularly for enzyme inhibitors. rsc.org This approach combines a peptide-like sequence, which provides binding specificity for the target enzyme, with a reactive electrophilic group (the warhead) that covalently or quasi-covalently binds to a key catalytic residue in the enzyme's active site. mdpi.comrsc.org

Trifluoromethyl ketones are highly effective warheads for both serine and cysteine proteases. chemrxiv.orgnih.gov The design process for a peptide mimetic inhibitor incorporating a trifluoromethyl ketone typically follows these principles:

Substrate Specificity Analysis : The design begins with an understanding of the target protease's substrate preference. The amino acid sequence that the enzyme preferentially recognizes and cleaves is determined. This sequence will form the "address" portion of the inhibitor, guiding it to the correct enzyme and ensuring specific binding in the S1, S2, S3, etc., subsites. usp.br For Ac-Leu-Phe-CF3, the Leu-Phe sequence mimics a preferred substrate for chymotrypsin. nih.gov

Incorporation of the Warhead : The scissile amide bond of the substrate sequence is replaced with the trifluoromethyl ketone. This positions the highly electrophilic carbonyl carbon precisely where the catalytic nucleophile (the hydroxyl of serine or the thiol of cysteine) will attack. mdpi.comnih.gov

Optimization : The initial design is often a starting point for further optimization. This can involve modifying the peptide portion to enhance hydrophobic or electrostatic interactions, or applying bioisosteric replacements to improve potency and pharmacokinetic properties. nih.govannualreviews.org For example, non-natural amino acids or alkyl chains might be introduced at various positions to fine-tune the binding affinity. nih.gov

This rational, structure-based approach has proven to be a powerful strategy for developing potent and selective protease inhibitors for a wide range of therapeutic targets. mdpi.comnih.gov The combination of a substrate-mimicking peptide backbone with the potent trifluoromethyl ketone electrophile makes Ac-Leu-Phe-CF3 a model compound in the study of enzyme inhibition and drug design.

Advanced Academic Research Perspectives on Ac Leu Phe Cf3 and Fluorinated Peptides

Ac-Leu-Phe-CF3 as a Probe for Enzymatic Reaction Mechanisms

The compound N-acetyl-leucyl-phenylalanyl-trifluoromethylketone (Ac-Leu-Phe-CF3) serves as a significant tool for researchers studying the mechanics of certain enzymes, particularly serine proteases like chymotrypsin (B1334515). researchgate.netresearchgate.net The key to its function lies in the trifluoromethyl ketone (TFMK) group. magtech.com.cn Due to the high electronegativity of its fluorine atoms, the carbonyl carbon of the TFMK group is highly electrophilic, making it a prime target for nucleophilic attack by amino acid residues in the active site of an enzyme. nih.govmdpi.com

In the case of serine proteases, it is believed that the hydroxyl group of the active site serine residue attacks the TFMK's carbonyl carbon. nih.gov This interaction forms a stable hemiketal adduct, which mimics the tetrahedral transition state of the normal enzymatic reaction. nih.govmetabolomics.se This stable complex effectively inhibits the enzyme, allowing researchers to study the enzyme-inhibitor complex in detail. researchgate.netresearchgate.net

Studies using 19F Nuclear Magnetic Resonance (NMR) spectroscopy on chymotrypsin bound to trifluoromethyl ketone inhibitors, including Ac-Leu-Phe-CF3, have confirmed that the carbonyl carbon of the inhibitor is in a tetrahedral state within the enzyme's active site. nih.gov This provides strong evidence for the formation of a hemiketal or a stable hydrate. The strength of the inhibition, indicated by the inhibition constant (Ki), is influenced by the peptide portion of the inhibitor. For instance, extending the peptide chain from a dipeptide to a tetrapeptide analog in a series of elastase inhibitors significantly lowered the Ki value, demonstrating that these inhibitors act as transition-state analogues. nih.gov The enhanced potency of Ac-Leu-Phe-CF3 compared to Ac-Phe-CF3 is attributed to the van der Waals interactions between the leucine (B10760876) side chain of the inhibitor and the His 57 and Ile 99 side chains of the enzyme, as well as a hydrogen bond between the acetyl terminus and the amide NH 216 of the enzyme. researchgate.net

The interaction between the inhibitor and the enzyme is often a slow-binding process, meaning the inhibition increases over time. nih.gov This time-dependent inhibition provides further insight into the interactions between the protease and the electrophilic compound. nih.gov By studying compounds like Ac-Leu-Phe-CF3, scientists can gain a deeper understanding of how enzymes function, which is crucial for the development of new therapeutic agents. mdpi.com

Engineering of Enzymes and Peptides with Fluorinated Amino Acids

The introduction of fluorinated amino acids into proteins and peptides is a burgeoning field of research with significant implications for protein engineering and drug discovery. nih.govnih.gov This strategy leverages the unique properties of fluorine to enhance the stability, activity, and other characteristics of these biomolecules. nih.govd-nb.inforesearchgate.net

Investigating the "Fluorous Effect" on Protein Stability and Activity

The "fluorous effect" describes the unusual physicochemical properties of highly fluorinated molecules, including their tendency to segregate from hydrocarbons. acs.org When fluorinated amino acids are incorporated into the hydrophobic core of a protein, they can significantly enhance its stability against heat, chemical denaturation, and breakdown by proteases. acs.orgnih.govpnas.org This increased stability is largely attributed to the hydrophobic effect. acs.orgnih.gov

While fluorinated side chains are larger than their hydrocarbon counterparts, they can fit into the protein's core with minimal structural disruption because they closely mimic the shape of the amino acids they replace. acs.orgnih.govpnas.org This results in an increased buried hydrophobic surface area in the folded state, which is the primary driver of the enhanced thermodynamic stability. acs.orgnih.gov Studies on a model 4-helix bundle protein, where leucine residues in the hydrophobic core were replaced with hexafluoroleucine, demonstrated a significant increase in stability. acs.orgnih.gov However, evidence does not suggest the existence of special, favorable fluorine-fluorine interactions within the protein core. acs.orgnih.govpnas.org

The stabilizing effect of fluorination is not universal and can depend on the specific amino acid and its position within the protein. For example, incorporating 5,5,5-trifluoroisoleucine into a coiled-coil protein dramatically increased its thermal stability, while the substitution of valine with 4,4,4-trifluorovaline in the same positions resulted in only a modest increase. caltech.edu In some cases, fluorination of residues on the protein's exterior can be confusing and may even lead to solubility issues. mdpi.com

Application of 19F NMR as a Reporter Tag for Protein Dynamics and Ligand Interactions

The fluorine-19 (¹⁹F) nucleus is an ideal reporter for Nuclear Magnetic Resonance (NMR) studies of proteins. cdnsciencepub.com It has a high NMR sensitivity and is not naturally present in proteins, which means that incorporating a ¹⁹F label results in a background-free signal. cdnsciencepub.comnih.govbeilstein-journals.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an excellent probe for detecting subtle conformational changes in protein structure and dynamics. cdnsciencepub.comnih.gov

By strategically placing a ¹⁹F-labeled amino acid or a fluorinated tag at a specific site in a protein, researchers can monitor:

Protein Dynamics: Changes in the protein's conformation result in alterations to the ¹⁹F NMR signal, providing insights into the protein's flexibility and movement. cdnsciencepub.comnih.gov

Ligand Interactions: The binding of a ligand or drug candidate near the ¹⁹F reporter will invariably change its chemical environment, leading to a shift in the NMR signal. cdnsciencepub.combeilstein-journals.org This allows for the rapid detection of binding events and the determination of dissociation constants. cdnsciencepub.combeilstein-journals.org

Functional States: ¹⁹F NMR can be used to monitor the different functional states of a protein as it interacts with other molecules, helping to elucidate its mechanism of action. cdnsciencepub.com

Various methods exist for introducing ¹⁹F reporters into proteins, including the use of fluorinated amino acid analogs during protein expression, solid-phase peptide synthesis, and post-translational bioconjugation of fluorinated tags. nih.gov This technique is particularly valuable for studying large and complex proteins, such as membrane proteins and those with unstructured regions, which are often challenging to analyze using other structural biology methods. nih.gov

Development of Novel Fluorinated Building Blocks for Peptide Chemistry

The growing interest in fluorinated peptides and proteins has spurred the development of new synthetic methods for creating fluorinated amino acids and other building blocks. tu-berlin.dersc.org These efforts are crucial for expanding the toolbox available to chemists and biologists for engineering biomolecules with enhanced properties. researchgate.net

Two primary strategies are employed for the synthesis of fluorinated peptides:

Bottom-up approaches: This involves the synthesis of fluorinated amino acid building blocks which are then incorporated into peptides using techniques like solid-phase peptide synthesis (SPPS). nih.gov This method allows for precise control over the location and identity of the fluorinated residue. nih.gov

Top-down approaches: In this strategy, fluorine is introduced after the peptide or protein has been synthesized. nih.gov This can be achieved through various chemical reactions that target specific functional groups on the amino acid side chains. nih.gov

Recent advances in synthetic organic chemistry have led to the development of novel catalytic routes for producing fluorinated building blocks. tu-berlin.de For example, methods for the synthesis of β-CF3-1,3-enynes have been developed, which can then be used to create a variety of trifluoromethylated compounds. mdpi.com Additionally, new fluoroalkylating reagents and transition-metal-catalyzed reactions are providing powerful tools for the selective introduction of fluorine into amino acids and peptides. rsc.org These advancements are making it easier and more efficient to create a diverse range of fluorinated biomolecules for various applications in medicinal chemistry and chemical biology. rsc.orgresearchgate.net

Future Directions in the Design and Application of Trifluoromethyl Ketone-Based Enzyme Inhibitors

Trifluoromethyl ketone (TFMK)-based compounds have established themselves as potent inhibitors of various enzymes, particularly serine and cysteine proteases. nih.govmdpi.com The high electrophilicity of the TFMK carbonyl carbon allows it to form stable, reversible covalent adducts with nucleophilic residues in the enzyme's active site. nih.govmetabolomics.se This mechanism of action has been successfully exploited in the development of inhibitors for a range of enzymes, including human leukocyte elastase and the SARS-CoV 3CL protease. magtech.com.cnnih.gov

Future research in this area is likely to focus on several key aspects:

Improving Selectivity and Potency: A major goal is to design TFMK inhibitors with higher selectivity for their target enzymes to minimize off-target effects. This can be achieved by modifying the peptide backbone of the inhibitor to optimize its interactions with the enzyme's binding pockets. nih.gov Computational modeling and structure-activity relationship (SAR) studies will continue to play a crucial role in this process. metabolomics.seontosight.ai

Exploring New Targets: The versatility of the TFMK warhead suggests that it could be applied to inhibit other classes of enzymes beyond proteases. For instance, TFMK-containing compounds have shown promise as inhibitors of histone deacetylases (HDACs). rsc.orgresearchgate.net Future work will likely explore the potential of TFMKs to target other enzymes involved in disease.

Overcoming Limitations: A potential drawback of some TFMK inhibitors is their in vivo metabolic conversion to toxic fluoroacetate. mdpi.com The development of new TFMK derivatives with improved metabolic stability and bioavailability is an important area of future research. acs.org This may involve the design of novel trihalomethyl ketone warheads, such as chlorodifluoroketones, which have shown promise as potent and selective alternatives. acs.org

Understanding Complex Inhibition Mechanisms: The inhibitory mechanism of TFMKs can be complex, sometimes exhibiting slow-binding kinetics and varying between different enzyme isoforms. rsc.org Further kinetic studies are needed to gain a more detailed understanding of these mechanisms, which will be valuable for the rational design of next-generation inhibitors. rsc.org

The continued development of TFMK-based inhibitors holds significant promise for the creation of new therapeutic agents and research tools for a wide range of diseases.

Q & A

Q. What ethical and methodological standards apply to in vivo studies involving Ac-Leu-phe-CF³?

- Methodological Answer : Follow institutional animal care protocols (IACUC) for dosing, endpoints, and sample size justification. For human-derived samples (e.g., plasma), obtain IRB approval and document donor demographics. Report negative outcomes (e.g., toxicity thresholds) transparently .

Q. How can researchers ensure reproducibility when sharing synthetic protocols for Ac-Leu-phe-CF³?

- Methodological Answer : Provide detailed step-by-step procedures, including batch numbers of reagents, equipment calibration records, and raw spectral data (e.g., NMR peaks, HRMS traces). Use platforms like Zenodo to archive datasets and workflows .

Q. What strategies mitigate bias in interpreting Ac-Leu-phe-CF³’s therapeutic potential during early-stage research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.